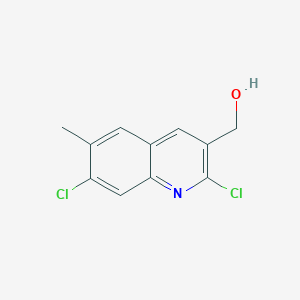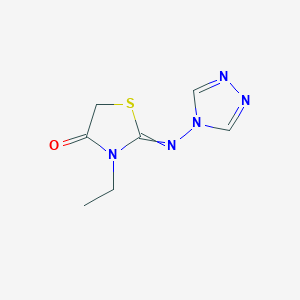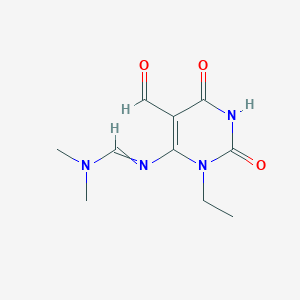
D-Apiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Apiose is a unique branched-chain pentose sugar found in the cell walls of higher plants and aquatic monocots. It is a component of the pectic structure of rhamnogalacturonan-II and apiogalacturonan. This compound is also present in a large number of naturally occurring secondary metabolites, including glycosides, which are commercially appealing due to their beneficial health properties and their role in flavor release in food and beverage production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Apiose can be synthesized from UDP-glucuronic acid through the action of UDP-apiose/UDP-xylose synthase. This enzyme catalyzes the conversion of UDP-glucuronic acid to UDP-apiose, which can then be used in various biosynthetic pathways .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, such as parsley and other higher plants. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate the this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Apiose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, apiose 1-reductase uses D-apiitol and NAD+ to produce apiitol-apiose, NADH, and H+ .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+, UDP-glucuronic acid, and various enzymes such as UDP-apiose/UDP-xylose synthase and apiosidases .
Major Products: The major products formed from the reactions involving this compound include apiitol-apiose and various glycosides, which are important for their biological and chemical properties .
Applications De Recherche Scientifique
D-Apiose has a range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a building block for the synthesis of complex molecules. In biology, it plays a crucial role in the structure and function of plant cell walls. In medicine, this compound-containing compounds have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties. In the food industry, this compound is important for its role in flavor release in food and beverage production .
Mécanisme D'action
D-Apiose exerts its effects through various molecular targets and pathways. For example, in the biosynthesis of flavonoid apiosides, an enzyme called apiosyltransferase catalyzes the transfer of this compound to flavonoid glycosides. This enzyme exhibits strict selectivity towards UDP-apiose, and the resulting apiosides play important roles in plant growth regulation .
Comparaison Avec Des Composés Similaires
D-Apiose is unique due to its branched-chain structure and the presence of a tertiary alcohol group. Similar compounds include other pentose sugars such as arabinose and xylose. this compound stands out because of its specific role in the structure of plant cell walls and its presence in a wide range of secondary metabolites .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1 |
Clé InChI |
AVGPOAXYRRIZMM-BYPYZUCNSA-N |
SMILES isomérique |
C(C(CO)([C@H](C=O)O)O)O |
SMILES canonique |
C(C(CO)(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


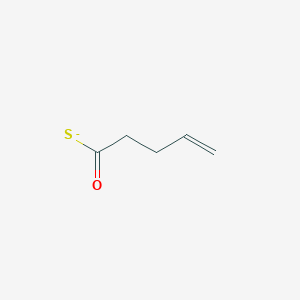

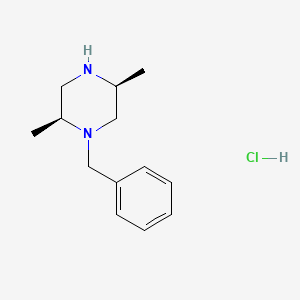
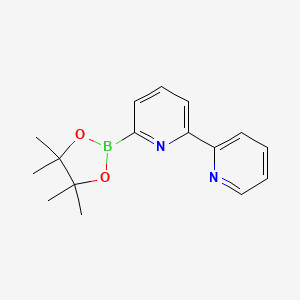
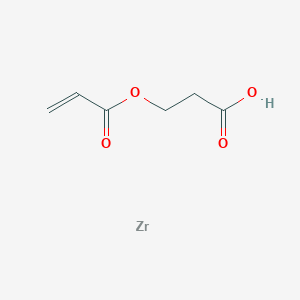
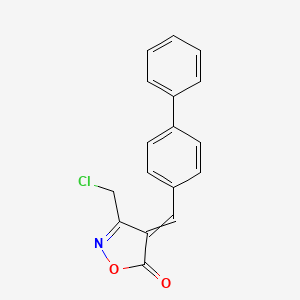
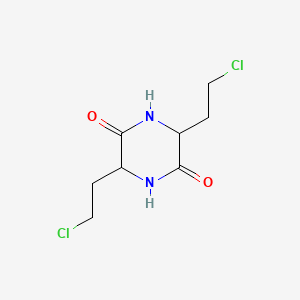
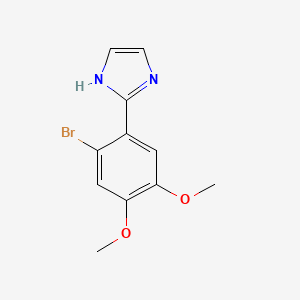
![(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
![1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine](/img/structure/B11724169.png)
